Barium(2+);diiodate;hydrate

Catalog No.
S1902763
CAS No.
7787-34-0
M.F
BaH3IO4
M. Wt
331.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium(2+);diiodate;hydrate

CAS Number

7787-34-0

Product Name

Barium(2+);diiodate;hydrate

IUPAC Name

barium(2+);diiodate;hydrate

Molecular Formula

BaH3IO4

Molecular Weight

331.25 g/mol

InChI

InChI=1S/Ba.HIO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2

InChI Key

FGFBWXKMMVMBBS-UHFFFAOYSA-N

SMILES

O.[O-]I(=O)=O.[O-]I(=O)=O.[Ba+2]

Canonical SMILES

O.OI(=O)=O.[Ba]
  • Potential Precursor Material

    Barium(II) Iodate can be a precursor to other Barium compounds useful in research, such as Barium Sulfate (BaSO4) for X-ray imaging applications []. However, the hydrate form's role in this process is not well documented.

  • Material Science Research

    Barium(II) Iodate has been explored for its potential applications in materials science due to its interesting properties like photoconductivity []. Research on the hydrates' specific role in material science applications is scarce.

  • General Chemical Research

    Barium(II) Iodate, along with other iodates, might be used as a reference material in certain chemical analysis techniques. However, information on the specific use of the hydrate form is limited.

Barium(2+);diiodate;hydrate, commonly referred to as barium iodide dihydrate, is an inorganic compound with the chemical formula BaI22H2O\text{BaI}_2\cdot 2\text{H}_2\text{O}. This compound consists of barium ions (Ba2+\text{Ba}^{2+}) and iodide ions (I\text{I}^-), with two water molecules associated with each formula unit. In its hydrated form, barium iodide appears as a colorless crystalline solid that is soluble in water, ethanol, and acetone. The anhydrous form of barium iodide, represented as BaI2\text{BaI}_2, is a white crystalline solid that can be obtained by heating the hydrated form, which leads to the loss of water molecules .

  • Formation from Barium and Iodine:
    Ba+I2BaI2\text{Ba}+\text{I}_2\rightarrow \text{BaI}_2
    This reaction occurs under heat and results in the formation of anhydrous barium iodide.
  • Hydration Reaction:
    The anhydrous form can be hydrated by adding water:
    BaI2+2H2OBaI22H2O\text{BaI}_2+2\text{H}_2\text{O}\rightarrow \text{BaI}_2\cdot 2\text{H}_2\text{O}
  • Reaction with Alkyl Potassium Compounds:
    Barium iodide can react with alkyl potassium compounds to form organobarium compounds, which are of interest in organometallic chemistry .
  • Reduction Reaction:
    Barium iodide can be reduced using lithium biphenyl, producing a highly reactive form of barium metal:
    BaI2+2Li+2C12H102LiI+Ba\text{BaI}_2+2\text{Li}+2\text{C}_{12}\text{H}_{10}\rightarrow 2\text{LiI}+\text{Ba}

Barium iodide exhibits toxicological properties similar to other soluble barium salts. Exposure can lead to irritation of the eyes and skin, and ingestion can result in severe health issues due to barium's toxicity. Its biological activity is primarily of concern in toxicology rather than pharmacology, as it does not have recognized therapeutic uses .

Barium iodide dihydrate can be synthesized through several methods:

  • Neutralization Reaction:
    Barium carbonate reacts with hydroiodic acid in water:
    BaCO3+2HIBaI2+H2O+CO2\text{BaCO}_3+2\text{HI}\rightarrow \text{BaI}_2+\text{H}_2\text{O}+\text{CO}_2
  • Direct Reaction:
    The direct reaction of barium metal with iodine under heat also produces barium iodide.
  • Ammonium Iodide Method:
    Barium hydride can react with ammonium iodide in pyridine to yield barium iodide:
    BaH2+2NH4IBaI2+2NH3+H2\text{BaH}_2+2\text{NH}_4\text{I}\rightarrow \text{BaI}_2+2\text{NH}_3+\text{H}_2

Barium iodide dihydrate has various applications:

  • Chemical Reagent: It is used in laboratories for synthesizing organobarium compounds.
  • Analytical Chemistry: Due to its solubility properties, it is utilized in various analytical procedures.
  • Research: It serves as a precursor for other barium compounds and is studied for its organometallic chemistry applications.

Barium(2+);diiodate;hydrate shares similarities with several other barium halides and hydrates. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Barium FluorideBaF2\text{BaF}_2Less soluble than barium iodide; forms ionic bonds with fluoride ions.
Barium ChlorideBaCl2\text{BaCl}_2More stable than barium iodide; used in various industrial applications.
Barium BromideBaBr2\text{BaBr}_2Similar solubility properties; less toxic than barium iodide.
Barium HydroxideBa OH 2xH2O\text{Ba OH }_2\cdot x\text{H}_2\text{O}Strong base used in titrations; reacts differently due to hydroxide ions presence.

Barium(2+);diiodate;hydrate stands out due to its unique hydration state and its specific reactivity profile compared to other barium compounds, particularly in forming organobarium derivatives .

Unit Cell Parameters and Space Group Determination

Barium diiodate monohydrate crystallizes in the monoclinic crystal system with space group I2/c (number 15) and four formula units per unit cell (Z = 4) [1] [2]. The compound exhibits body-centered monoclinic symmetry with the following experimentally determined unit cell parameters at ambient conditions: a = 9.0494(2) Å, b = 7.9814(2) Å, c = 9.9187(3) Å, and β = 92.147(2)° [1] [2]. The unit cell volume is calculated to be 716.2 ų, resulting in a theoretical density of 4.998 g/cm³ [1] [3].

Density functional theory calculations provide excellent agreement with experimental values, yielding theoretical unit cell parameters of a = 8.96826 Å, b = 8.11657 Å, c = 10.00231 Å, and β = 90.865° [2]. This close correspondence between theoretical and experimental values validates both the structural determination methods and the computational approach employed.

The structural determination has been confirmed through single-crystal X-ray diffraction studies, which reveal that the compound is isostructural with related barium halate hydrates, specifically barium dibromate monohydrate [Ba(BrO₃)₂·H₂O] and barium dichlorate monohydrate [Ba(ClO₃)₂·H₂O] [1] [2]. This isostructural relationship indicates similar crystallographic arrangements and chemical behaviors within this family of compounds.

Coordination Geometry of Barium and Iodate Ions

The barium ion (Ba²⁺) adopts an eleven-coordinate geometry, forming octadecahedral BaO₁₁ coordination polyhedra [1] [2]. The eleven oxygen atoms coordinating to each barium center originate from three distinct sources: six oxygen atoms from corner-sharing interactions with iodate pyramids, four oxygen atoms from edge-sharing interactions with iodate pyramids, and one oxygen atom from the water molecule, which forms the shortest barium-oxygen distance [2].

The BaO₁₁ octadecahedral units share edges to form parallel chains extending along the crystallographic c-axis [2]. These chains are interconnected through the iodate pyramids and water molecules, creating a three-dimensional framework structure. The barium-oxygen distances span a range from 2.61 to 3.02 Å, with the water oxygen forming the shortest contact [4].

The iodine atom (I1) occupies the 8e Wyckoff position and exhibits three-coordinate pyramidal geometry [1] [2]. Each iodine center is coordinated by three oxygen atoms (O1, O2, and O3), forming pyramidal IO₃⁻ units with the iodine atom positioned at the apex of the pyramid. The iodine-oxygen bond distances are approximately 1.85 Å, consistent with typical iodate coordination [2]. All IO₃ pyramids in the crystal structure are chemically equivalent, sharing the same local environment [2].

The coordination environment around the iodine centers is influenced by the presence of a stereochemically active lone pair of electrons on the iodine atom. This lone pair, characteristic of the 5+ oxidation state of iodine, repels the three oxygen atoms out of a planar configuration, resulting in the observed pyramidal geometry [2]. This electronic configuration is fundamental to the compound's unique structural properties and its behavior under extreme conditions.

Hydrogen Bonding Networks Involving Water Molecules

The water molecules in barium diiodate monohydrate exhibit trigonal planar coordination geometry, forming three distinct interactions that contribute to the overall structural stability [1] [2]. The water oxygen atom (O4) forms one barium-oxygen bond that aligns precisely parallel to the crystallographic b-axis, representing the shortest metal-oxygen contact in the structure [2].

Each water molecule participates in two equivalent hydrogen bonds with the O2 vertices of adjacent iodate pyramids, creating H1⋯O2 interactions [2]. These hydrogen bonds are symmetrically arranged around the water molecule, maintaining the trigonal planar coordination geometry. The hydrogen bonding pattern creates characteristic V-shaped IO₃⋯HOH⋯O₃I motifs that are fundamental to the three-dimensional structure [2].

The V-shaped motifs are related by a 21 screw axis in the a-direction, resulting in their arrangement into layers along the (101) body diagonal [2]. These layers exhibit alternating orientations along the b-axis, creating a complex three-dimensional hydrogen bonding network that extends throughout the crystal structure. The systematic arrangement of these hydrogen-bonded layers contributes significantly to the structural stability and influences the compound's response to external pressure.

Neutron diffraction studies combined with vibrational spectroscopy have confirmed that the water molecules exhibit dynamic disorder at ambient temperature [2]. This disorder is more pronounced in the oxygen atom positions of the water molecules compared to the hydrogen atom positions, indicating thermal motion within the hydrogen bonding network while maintaining the overall structural integrity.

The hydrogen bonding network creates an extended three-dimensional framework that connects the inorganic components (barium cations and iodate anions) through the organic water molecules. This interconnected network plays a crucial role in the compound's mechanical properties and its unique response to high-pressure conditions, potentially contributing to the observed pressure-induced pyramidal inversion phenomenon.

High-Pressure Phase Transitions

Pressure-Induced Symmetry Changes

Barium diiodate monohydrate undergoes a remarkable pressure-induced transformation that represents the first observed instance of pyramidal inversion in a solid-state system composed of a single chemical species [5] [2]. This transformation occurs without chemical reaction or the introduction of guest molecules, driven solely by the application of hydrostatic pressure.

The pressure-induced symmetry changes begin to manifest at approximately 5.10(5) GPa, marking a critical pressure threshold below which no structural inversion is observed [5] [2]. Above this threshold, the compound exhibits a gradual increase in the percentage of inverted IO₃ pyramids, progressing from 2.5% at 5.10(5) GPa to 17.5% at 14.84(5) GPa [5] [6]. This progressive inversion represents a continuous structural transformation rather than a discrete phase transition.

High-pressure single-crystal synchrotron X-ray diffraction studies have revealed the appearance of charge density on the previously unoccupied side of the IO₃ pyramids at pressures above 5 GPa [5] [6]. This charge density redistribution provides direct evidence for the pyramidal inversion process, demonstrating that the iodine atom can adopt positions on either side of the plane formed by the three oxygen atoms.

The structural changes maintain the overall monoclinic symmetry and I2/c space group throughout the pressure range studied, indicating that the pyramidal inversion occurs within the existing crystallographic framework [2]. The preservation of the space group suggests that the inversion process involves local structural rearrangements rather than a global symmetry-breaking phase transition.

Density functional theory calculations investigating the energetic competition between the original and inverted IO₃ pyramids demonstrate that the two configurations are very close in energy as a function of pressure [5] [6]. This small energy difference explains the gradual nature of the inversion process and its pressure dependence, with the inverted configuration becoming increasingly favorable at higher pressures.

Anomalous Axial Expansion/Contraction Behavior

The high-pressure behavior of barium diiodate monohydrate exhibits several anomalous compression characteristics that distinguish it from typical materials under pressure. Most notably, the IO₃ pyramids demonstrate an increase in pyramidal volume with increasing pressure up to 5.10(5) GPa, representing approximately 4% volume expansion [2]. This counterintuitive behavior occurs despite the overall decrease in unit cell volume during compression.

The anomalous expansion of the IO₃ pyramids contrasts sharply with the behavior of the BaO₁₁ octadecahedral units, which exhibit normal compressive behavior. The BaO₁₁ coordination polyhedra decrease in volume by approximately 9% between ambient pressure and 5.10(5) GPa [2]. This differential compression behavior reflects the distinct mechanical properties of the two primary structural components.

The overall unit cell volume decreases continuously throughout the pressure range studied, following a second-order Birch-Murnaghan equation of state with B′₀ = 4 [2]. The total volume reduction is driven primarily by the compression of the more compliant BaO₁₁ octadecahedral units, which accommodate the applied pressure through edge-sharing deformation mechanisms.

The lattice parameters exhibit anisotropic compression behavior, with different crystallographic axes responding differently to applied pressure. The unit cell parameters show systematic decreases with increasing pressure: a-axis contracts from 9.0494(2) Å at ambient pressure to approximately 8.7 Å at 15 GPa, b-axis from 7.9814(2) Å to approximately 7.6 Å, and c-axis from 9.9187(3) Å to approximately 9.5 Å [2]. The monoclinic angle β remains relatively stable throughout the pressure range, changing minimally from 92.147(2)° at ambient pressure to approximately 91.8° at 15 GPa.

The pressure-induced structural changes create a complex interplay between the rigid IO₃ pyramids and the more flexible BaO₁₁ coordination polyhedra. This differential response to pressure generates internal stress within the crystal structure, which ultimately drives the pyramidal inversion process at higher pressures. The compression behavior suggests that the hydrogen bonding network involving water molecules may play a crucial role in accommodating the pressure-induced structural distortions.

Comparative Structural Analysis With Related Hydrated Iodates

Isostructural Relationships Among Barium Halate Hydrates

Barium diiodate monohydrate exhibits remarkable structural similarity with other barium halate hydrates, forming an isostructural series that includes barium dibromate monohydrate [Ba(BrO₃)₂·H₂O] and barium dichlorate monohydrate [Ba(ClO₃)₂·H₂O] [1] [2]. All three compounds crystallize in the same monoclinic space group I2/c with four formula units per unit cell, demonstrating the stability of this structural arrangement across different halate anions.

The isostructural relationship is reflected in similar unit cell parameters and coordination geometries. Barium dibromate monohydrate exhibits unit cell parameters of a = 9.0696 Å, b = 7.8952 Å, c = 9.9187 Å, with a monoclinic angle β very close to that of the iodate analog [7]. The close similarity in lattice parameters indicates that the larger size of the iodate ion compared to bromate and chlorate is accommodated primarily through minor adjustments in the a and b dimensions while maintaining the overall structural framework.

The barium coordination remains consistently eleven-fold across the isostructural series, with BaO₁₁ octadecahedral units sharing edges to form parallel chains along the c-axis [2]. The pyramidal XO₃⁻ units (where X = Cl, Br, I) maintain their three-coordinate geometry, with systematic increases in the X-O bond lengths corresponding to the increasing size of the halogen atoms. The preservation of coordination numbers and connectivity patterns across the series demonstrates the robustness of this structural arrangement.

The water molecules in all three compounds adopt similar trigonal planar coordination geometries, forming analogous hydrogen bonding networks with the halate oxygen atoms [2]. The V-shaped XO₃⋯HOH⋯O₃X motifs are conserved across the series, indicating that the hydrogen bonding interactions are sufficiently flexible to accommodate the different halate sizes while maintaining the structural integrity.

Distinct Structural Features of Calcium Iodate Systems

Calcium iodate hydrates exhibit fundamentally different structural arrangements compared to their barium analogs, reflecting the influence of cation size and charge density on crystal packing. Calcium iodate monohydrate does not adopt the monoclinic I2/c structure characteristic of barium iodate monohydrate, instead crystallizing in a different space group with alternative coordination patterns [2].

The calcium cation, with its smaller ionic radius compared to barium, exhibits different coordination preferences that preclude the formation of the eleven-coordinate BaO₁₁ octadecahedral units. Instead, calcium typically adopts six- to eight-coordinate geometries in iodate structures, leading to different connectivity patterns and hydrogen bonding arrangements [8].

The structural differences between calcium and barium iodate hydrates have important implications for their high-pressure behavior. Calcium iodate monohydrate does not exhibit the pressure-induced pyramidal inversion observed in barium iodate monohydrate [2]. This absence of pyramidal inversion suggests that the specific structural features of the barium compound, including the eleven-coordinate barium environment and the particular hydrogen bonding arrangement, are crucial for enabling the unique high-pressure transformation.

The solubility characteristics also differ significantly between calcium and barium iodate systems. Barium iodate monohydrate exhibits a solubility product constant (Ksp) of 1.7 × 10⁻⁹, while calcium iodate systems typically show different solubility behaviors reflecting their distinct structural arrangements [9]. These solubility differences have practical implications for synthesis methods and crystal growth techniques.

Structural Variations in Other Alkaline Earth Iodate Hydrates

The alkaline earth iodate hydrates demonstrate systematic structural variations that correlate with the ionic radii and polarizing power of the metal cations. Strontium iodate hydrates occupy an intermediate position between calcium and barium systems, exhibiting structural features that reflect the intermediate size of the strontium cation [10].

The coordination numbers of alkaline earth cations in iodate structures generally increase with ionic radius, from six- to eight-coordinate for calcium, eight- to ten-coordinate for strontium, and eleven-coordinate for barium [2] [8]. This progression reflects the decreasing charge density and increasing coordination sphere availability as the cation size increases. The systematic variation in coordination numbers influences the overall structural topology and the dimensionality of the hydrogen bonding networks.

The hydration states of alkaline earth iodate compounds also vary systematically. While barium iodate typically forms stable monohydrates, calcium iodate can form hexahydrates under certain conditions, and strontium iodate exhibits intermediate hydration behavior [11]. These different hydration states reflect the varying abilities of the metal cations to organize water molecules in their coordination spheres and the stability of different hydrogen bonding arrangements.

The thermal stability patterns of alkaline earth iodate hydrates show systematic trends related to the strength of metal-oxygen bonds and the stability of the hydrogen bonding networks. Barium iodate monohydrate shows dehydration beginning around 160°C with 4% weight loss in the range 160-240°C [12]. The compound remains stable up to this dehydration temperature, after which anhydrous barium iodate forms and subsequently decomposes at higher temperatures around 550-630°C [11].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

331.81285 g/mol

Monoisotopic Mass

331.81285 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Dates

Last modified: 08-16-2023

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